molecular formula C18H16BrN3O2 B12158796 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-bromophenyl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-bromophenyl)acetamide

Cat. No.: B12158796
M. Wt: 386.2 g/mol
InChI Key: JQQXVTABSJLCSQ-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-bromophenyl)acetamide: is a chemical compound with the following molecular formula:

C8H8BrNO\text{C}_8\text{H}_8\text{BrNO}C8​H8​BrNO

. It falls under the class of indole derivatives and exhibits interesting biological properties .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the Fischer indole synthesis , which allows for the construction of the indole ring system. The reaction typically proceeds as follows:

    Cyclohexanone Derivative Formation: Start with an optically active cyclohexanone derivative.

    Reaction with Phenylhydrazine: React the cyclohexanone derivative with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst under reflux in methanol (MeOH).

Industrial Production:: While industrial-scale production methods may vary, the Fischer indole synthesis remains a key step in large-scale synthesis.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions.

    Reduction: Reduction processes are also possible.

    Substitution: Substitution reactions may occur at various positions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction type.

Major Products:: The major products formed from these reactions include various derivatives of the parent compound, each with distinct properties.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for more complex molecules.

    Functional Groups: Its functional groups make it valuable for designing new materials.

Biology and Medicine:: Industry::

    Fine Chemicals: Industries utilize it in the synthesis of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further research could explore related indole derivatives and highlight the uniqueness of this particular compound.

Properties

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(3-bromophenyl)acetamide

InChI

InChI=1S/C18H16BrN3O2/c1-12(23)20-16-6-3-7-17-15(16)8-9-22(17)11-18(24)21-14-5-2-4-13(19)10-14/h2-10H,11H2,1H3,(H,20,23)(H,21,24)

InChI Key

JQQXVTABSJLCSQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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